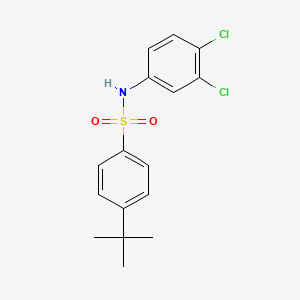

![molecular formula C11H12N2O B2420265 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 453510-82-2](/img/structure/B2420265.png)

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazopyridine compounds, such as “1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and effective method for the synthesis of substituted imidazopyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

- Synthesized compounds, including 1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone derivatives, have shown significant antimicrobial and antifungal activities. Studies demonstrate these compounds' effectiveness against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents. For example, some derivatives displayed moderate activity against strains like Candida parapsilosis and Candida glabrata (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003; Cesur, Cesur, Birteksoez, & Otük, 2010).

Antituberculosis Activity

- Some synthesized imidazopyridine derivatives exhibit potent activity against multi- and extensive drug-resistant tuberculosis strains. These findings suggest the potential of such compounds in tuberculosis treatment, especially in cases resistant to conventional drugs (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011).

Potential in Cancer Research

- A study explored imidazopyridine-tethered pyrazolines for inhibiting STAT3 phosphorylation in human breast cancer cells. The findings suggest the potential of these compounds as a novel strategy in cancer treatment, particularly in targeting specific signaling pathways in breast cancer (Ravish, Shivakumar, Xi, Yang, Yang, Swamynayaka, Nagaraja, Madegowda, Chinnathambi, Alharbi, Pandey, Sethi, Ahn, Lobie, & Basappa, 2023).

DNA Binding and Cytotoxicity

- Research on Cu(II) complexes with imidazopyridine derivatives showed DNA binding propensity and potential for cytotoxicity against cancer cells. This indicates their possible application in designing drugs that interact with DNA or target cancer cells (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis of Novel Derivatives

- Various studies have focused on the synthesis of new derivatives of imidazopyridines, aiming to explore their diverse biological activities and potential applications in different fields, including medicine and material science (Zeng, Ye, Meng, Dechert, Simon, Gong, Mata, & Zhang, 2021).

Eigenschaften

IUPAC Name |

1-(2,6-dimethylimidazo[1,2-a]pyridin-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-7-4-5-10-12-8(2)11(9(3)14)13(10)6-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMCIZVOAFVJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC(=C2C(=O)C)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(acetylamino)phenyl]-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2420184.png)

![7-(Benzo[d][1,3]dioxol-5-yl(pyridin-2-ylamino)methyl)quinolin-8-ol](/img/structure/B2420185.png)

![N-(2,5-diethoxyphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2420189.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2420192.png)

![2-Chloro-N-[1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]propanamide](/img/structure/B2420194.png)

![2-{4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B2420196.png)

![2-Chloro-1-[4-(4,5,6,7-tetrahydrobenzotriazol-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B2420200.png)

![2-[1-(7-Methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2420201.png)

![2-[(2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B2420204.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2420205.png)